molecular formula C20H13FN2O2 B2809612 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 477499-44-8

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

Numéro de catalogue: B2809612
Numéro CAS: 477499-44-8
Poids moléculaire: 332.334
Clé InChI: XWYRXFWHYWDQJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-fluorobenzamide is a heterocyclic benzamide derivative featuring a benzoxazole core fused to a phenyl group and substituted with a 4-fluorobenzamide moiety. Benzoxazole rings are known for their electron-deficient aromatic systems due to the oxygen atom in the oxazole ring, which enhances stability and influences intermolecular interactions such as hydrogen bonding and π-stacking . The fluorine substituent on the benzamide group contributes to increased lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and materials science applications.

Propriétés

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYRXFWHYWDQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids under specific reaction conditions. One common method includes the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and efficiency .

Analyse Des Réactions Chimiques

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Applications De Recherche Scientifique

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide has a wide range of scientific research applications:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

Benzoxazole vs. Benzothiazole
  • N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (): Replacing the benzoxazole oxygen with sulfur (benzothiazole) increases the electron-withdrawing effect and polarizability. Molecular weight: 402.5 g/mol vs. ~322.3 g/mol for the target compound.
Benzoxazole vs. Dithiarsinan
  • FZ5: N-(2-(1,3,2-Dithiarsinan-2-yl)phenyl)-4-fluorobenzamide ():
    • The dithiarsinan ring introduces arsenic, altering toxicity and reactivity.
    • Lower synthesis yield (25%) compared to benzoxazole derivatives suggests higher synthetic complexity or instability .
Benzoxazole vs. Thienylidene
  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (): The dihydrothienylidene moiety introduces a non-aromatic, conjugated system, reducing planarity and altering π-π interactions. Crystallographic data (R factor = 0.034) confirm structural rigidity, contrasting with the fully aromatic benzoxazole .

Substituent Effects

Fluoro vs. Hydroxy/Alkyl Groups
  • HDZ2: N-(4-(1,3,2-Dithiarsinan-2-yl)phenyl)-4-hydroxy-3,5-dimethoxybenzamide ():
    • Hydroxy and methoxy groups increase hydrogen-bonding capacity but reduce metabolic stability compared to fluorine.
IR and NMR Profiles
  • Hydrazinecarbothioamides ():
    • C=S stretching at 1243–1258 cm⁻¹ and NH bands at 3150–3319 cm⁻¹ distinguish them from benzoxazoles, which exhibit C-O-C stretching (~1250–1300 cm⁻¹) and aromatic C=C vibrations .
  • Triazole Derivatives ():
    • Absence of C=O bands (1663–1682 cm⁻¹) confirms cyclization into triazoles, differing from the intact benzamide carbonyl in the target compound .

Tabulated Comparative Analysis

Compound Name Heterocycle Substituent Molecular Weight (g/mol) Key Features
Target Compound Benzoxazole 4-Fluorobenzoyl ~322.3 High stability, moderate lipophilicity
N-[2-(Benzothiazol-2-yl)phenyl]-4-butoxybenzamide Benzothiazole 4-Butoxybenzoyl 402.5 High logP (6.1), sulfur-enhanced reactivity
FZ5 (Dithiarsinan) Dithiarsinan 4-Fluorobenzoyl - Arsenic-containing, low yield (25%)
4-Fluoro-N-[3-(2-fluorophenyl)thienylidene]-benzamide Thienylidene 4-Fluorobenzoyl - Non-aromatic core, rigid crystal structure

Research Implications

  • Pharmaceutical Potential: The benzoxazole core offers a balance of stability and electronic properties, while fluorine optimizes pharmacokinetics. Comparatively, benzothiazoles () may suit high-lipophilicity applications, whereas arsenic derivatives () require toxicity mitigation.
  • Materials Science : The rigidity of benzoxazoles supports applications in organic electronics, whereas thienylidene derivatives () may offer tunable conjugation for optoelectronic devices.

Q & A

Q. What synthetic methodologies are recommended for preparing N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Benzoxazole Core Formation : Condensation of 2-aminophenol derivatives with carboxylic acid derivatives under acidic conditions to form the benzoxazole ring .

Amide Coupling : Reaction of 4-fluorobenzoic acid with 2-(1,3-benzoxazol-2-yl)aniline using coupling reagents like HATU or EDC/HOBt in anhydrous DMF or DCM .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Parameters : Strict control of reaction temperature (0–25°C for coupling) and moisture-free conditions to avoid side reactions.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d6 or CDCl₃ to confirm regiochemistry and purity (e.g., fluorophenyl protons at δ 7.2–8.1 ppm, benzoxazole protons at δ 8.3–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 361.12) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) and detect hydrolytic byproducts .

Q. How is the compound’s solubility and stability optimized for biological assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media (final DMSO <0.1%). For poor aqueous solubility, use cyclodextrin-based formulations .
  • Stability : Conduct pH-dependent stability studies (pH 2–9, 37°C) via HPLC. Degradation is common under alkaline conditions due to benzoxazole ring hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of antiviral activity (e.g., against HBV)?

  • Methodological Answer :
  • Key Structural Modifications :
Substituent Biological Impact Reference
4-FluorobenzamideEnhances target binding affinity
Benzoxazole ringCritical for viral polymerase inhibition
Chloro/Bromo analogsImprove potency but reduce solubility
  • Approach : Synthesize analogs with halogen substitutions (Cl, Br) at the phenyl ring and evaluate IC₅₀ values in HBV replication assays. Use molecular docking (e.g., AutoDock Vina) to predict binding to HBV polymerase .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement; prioritize low R-factor (<0.05) and high-resolution (<1.0 Å) datasets .
  • Challenges : Flexibility of the fluorobenzamide moiety may require twinning corrections or low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. How can contradictory in vitro vs. in vivo efficacy data be reconciled?

  • Methodological Answer :
  • Hypothesis Testing :

Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .

Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may reduce bioavailability .

  • Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to slow metabolism or modify the benzoxazole core to reduce plasma protein affinity .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Use fluorescence-based or radiometric assays (e.g., HBV polymerase activity with ³H-labeled dNTPs). Calculate Kᵢ values via Lineweaver-Burk plots .
  • Orthogonal Validation : CRISPR-Cas9 knockdown of target enzymes in cell lines to confirm on-target effects. Cross-validate with siRNA silencing .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.